molecular formula C12H7N3O3S B6011983 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B6011983
M. Wt: 273.27 g/mol
InChI Key: NSENBUQCKIPWKZ-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole (NTO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NTO has a unique structure that makes it a versatile compound for use in different research areas.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not well understood. However, studies have suggested that 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole may act as a metal chelator, binding to metal ions and forming a complex that exhibits fluorescence emission. In the case of PDT, 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole may generate ROS upon exposure to light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole are not well studied. However, studies have shown that 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole exhibits low toxicity, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which makes it a versatile compound for use in various research areas. 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of using 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole. One area of research is the development of new synthesis methods that can improve the yield and purity of 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole. Another area of research is the use of 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole as a fluorescent probe for detecting other metal ions. Additionally, further studies are needed to understand the mechanism of action of 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential applications in other fields of scientific research.

Synthesis Methods

5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole can be synthesized through several methods, including condensation reaction, cyclization reaction, and nitration reaction. One of the most commonly used methods for synthesizing 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is the condensation reaction between 2-nitrobenzaldehyde and 2-thiophenecarboxylic acid hydrazide. The reaction is carried out in the presence of a catalyst such as glacial acetic acid or sulfuric acid. The resulting 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is then purified through recrystallization using solvents such as ethanol or methanol.

Scientific Research Applications

5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research for 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is its use as a fluorescent probe for detecting metal ions. 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to exhibit strong fluorescence emission in the presence of metal ions such as copper, zinc, and cadmium. This property makes 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole a useful tool for detecting metal ions in biological samples and environmental samples.
Another area of research for 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is its use as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to generate reactive oxygen species (ROS) that can kill cancer cells. 5-(2-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have excellent photodynamic activity, making it a promising candidate for use in PDT.

properties

IUPAC Name

5-(2-nitrophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-15(17)9-5-2-1-4-8(9)12-13-11(14-18-12)10-6-3-7-19-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSENBUQCKIPWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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